FmocNH-PEG4-t-butyl acetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C29H39NO8 |

|---|---|

分子量 |

529.6 g/mol |

IUPAC 名称 |

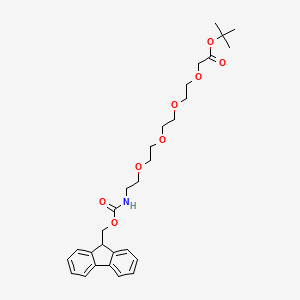

tert-butyl 2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C29H39NO8/c1-29(2,3)38-27(31)21-36-19-18-35-17-16-34-15-14-33-13-12-30-28(32)37-20-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-11,26H,12-21H2,1-3H3,(H,30,32) |

InChI 键 |

LUFOHZGUDWQNKB-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

产品来源 |

United States |

Foundational & Exploratory

Fmoc-NH-PEG4-t-butyl Acetate: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Analysis of a Versatile PEG Linker for Proteolysis-Targeting Chimeras (PROTACs)

Introduction

Fmoc-NH-PEG4-t-butyl acetate (B1210297) is a heterobifunctional linker molecule widely employed in the field of targeted protein degradation. Specifically, it serves as a crucial building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a detailed structural analysis of Fmoc-NH-PEG4-t-butyl acetate, its physicochemical properties, and its application in the synthesis of PROTACs. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Structural and Physicochemical Properties

Fmoc-NH-PEG4-t-butyl acetate is comprised of three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tetraethylene glycol (PEG4) spacer, and a t-butyl acetate ester. The Fmoc group provides a temporary protective moiety for the primary amine, which can be selectively removed under basic conditions. The hydrophilic PEG4 spacer enhances the solubility of the resulting PROTAC molecule in aqueous environments, a critical factor for its biological activity and pharmacokinetic profile. The t-butyl ester protects a terminal carboxylic acid, which can be deprotected under acidic conditions to allow for further chemical modifications.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₉NO₈ | --INVALID-LINK-- |

| Molecular Weight | 529.62 g/mol | --INVALID-LINK-- |

| CAS Number | 894427-95-3 | --INVALID-LINK-- |

| Appearance | White to off-white solid or colorless oil | Commercial Supplier Data |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | Commercial Supplier Data |

| Storage | Store at -20°C for long-term stability | Commercial Supplier Data |

Experimental Protocols

The following protocols are representative examples of how Fmoc-NH-PEG4-t-butyl acetate is utilized in the synthesis of a PROTAC. These protocols are based on standard chemical transformations and may require optimization for specific target molecules.

Protocol 1: Fmoc Deprotection

This procedure describes the removal of the Fmoc protecting group to expose the primary amine for subsequent coupling reactions.

Materials:

-

Fmoc-NH-PEG4-t-butyl acetate

-

20% Piperidine (B6355638) in N,N-dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve Fmoc-NH-PEG4-t-butyl acetate in a suitable volume of 20% piperidine in DMF.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, remove the piperidine and DMF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine-PEG4-t-butyl acetate.

Protocol 2: Tert-butyl Ester Deprotection

This procedure outlines the removal of the t-butyl ester to reveal the carboxylic acid.

Materials:

-

Amine-PEG4-t-butyl acetate (from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Rotary evaporator

Procedure:

-

Dissolve the amine-PEG4-t-butyl acetate in DCM.

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the DCM and TFA under reduced pressure to yield the deprotected carboxylic acid.

Protocol 3: PROTAC Synthesis via Amide Bond Formation

This protocol describes the coupling of the deprotected linker with a target protein ligand and an E3 ligase ligand.

Materials:

-

Deprotected linker with a free amine or carboxylic acid

-

Target protein ligand with a carboxylic acid or amine functionality

-

E3 ligase ligand with a carboxylic acid or amine functionality

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous DMF

-

HPLC for purification

Procedure:

-

Step A: Coupling of the first ligand. Dissolve the deprotected linker and the first ligand (either target protein or E3 ligase ligand) in anhydrous DMF.

-

Add the coupling agents and the base to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

Step B: Deprotection of the second terminus. Perform the appropriate deprotection reaction (Fmoc or t-butyl ester removal) as described in Protocol 1 or 2.

-

Step C: Coupling of the second ligand. Dissolve the intermediate from Step B and the second ligand in anhydrous DMF.

-

Add the coupling agents and the base.

-

Stir the reaction at room temperature until completion.

-

Purify the final PROTAC molecule by preparative HPLC.

PROTAC Mechanism of Action

The primary application of Fmoc-NH-PEG4-t-butyl acetate is in the construction of PROTACs. The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Analytical Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (aromatic protons between 7.3-7.8 ppm), the PEG4 spacer (multiple overlapping signals between 3.5-3.7 ppm), the t-butyl group (a singlet at approximately 1.4 ppm), and the methylene (B1212753) groups adjacent to the amide and ester functionalities.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyls of the carbamate (B1207046) and ester, the aromatic carbons of the Fmoc group, the carbons of the PEG spacer, and the quaternary and methyl carbons of the t-butyl group.

-

Mass Spectrometry: The expected mass for the protonated molecule [M+H]⁺ is approximately 530.27 g/mol .

Safety and Handling

Fmoc-NH-PEG4-t-butyl acetate should be handled in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-NH-PEG4-t-butyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-NH-PEG4-t-butyl acetate (B1210297), a valuable heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details a plausible synthetic route, purification protocols, and methods for characterization. The information is intended to provide researchers, scientists, and drug development professionals with the necessary details to produce this linker with high purity.

Introduction

Fmoc-NH-PEG4-t-butyl acetate is a key building block in modern drug development. It comprises three essential components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a tetraethylene glycol (PEG4) spacer, and a t-butyl acetate group. The Fmoc group provides a stable protecting group for the terminal amine, which can be readily removed under mild basic conditions. The hydrophilic PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The t-butyl ester protects a carboxylic acid, which can be deprotected under acidic conditions to provide a reactive handle for conjugation to a target-directing moiety. This trifunctional nature makes Fmoc-NH-PEG4-t-butyl acetate a versatile tool for the construction of complex bioconjugates.

Synthesis of Fmoc-NH-PEG4-t-butyl Acetate

The synthesis of Fmoc-NH-PEG4-t-butyl acetate can be efficiently achieved in a single step from the commercially available precursor, tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate. The synthesis involves the protection of the primary amine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-chloride (Fmoc-Cl).

Diagram 1: Synthesis Pathway

Caption: Reaction scheme for the synthesis of Fmoc-NH-PEG4-t-butyl acetate.

Experimental Protocol

This protocol is based on general procedures for the Fmoc protection of primary amines.

Materials:

-

tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel (for column chromatography)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve tert-butyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add sodium bicarbonate (2.0 eq) to the solution.

-

Addition of Fmoc-Cl: Slowly add a solution of Fmoc-Cl (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the inorganic salts.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude Fmoc-NH-PEG4-t-butyl acetate is typically purified by column chromatography on silica gel.

Diagram 2: Purification Workflow

Caption: General workflow for the purification of Fmoc-NH-PEG4-t-butyl acetate.

Column Chromatography Protocol

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%).

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase composition.

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

-

Elution: Elute the column with the mobile phase gradient.

-

Fraction Collection: Collect fractions and monitor by TLC.

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Fmoc-NH-PEG4-t-butyl acetate as a colorless to pale yellow oil.

Characterization

The identity and purity of the synthesized Fmoc-NH-PEG4-t-butyl acetate should be confirmed by analytical techniques such as ¹H NMR and LCMS.

Table 1: Physicochemical and Analytical Data

| Property | Value |

| Molecular Formula | C₂₉H₃₉NO₈ |

| Molecular Weight | 529.62 g/mol |

| Appearance | Colorless to pale yellow oil |

| Purity (Typical) | ≥95% (by ¹H NMR and LCMS) |

| Storage Conditions | -20°C, under inert atmosphere |

¹H NMR Spectroscopy

The ¹H NMR spectrum should be consistent with the structure of Fmoc-NH-PEG4-t-butyl acetate. Expected chemical shifts (δ) in CDCl₃:

-

Fmoc group: Aromatic protons will appear in the range of 7.2-7.8 ppm. The CH and CH₂ protons of the fluorenyl group will be around 4.2-4.5 ppm.

-

PEG4 spacer: The methylene (B1212753) protons of the PEG chain will be observed as a complex multiplet in the region of 3.5-3.7 ppm.

-

t-butyl group: A sharp singlet for the nine equivalent protons will be present at approximately 1.4-1.5 ppm.

-

Acetate CH₂: A singlet for the two protons adjacent to the ester will be around 4.0 ppm.

-

NH proton: A broad signal corresponding to the carbamate (B1207046) proton.

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS analysis is used to confirm the molecular weight and assess the purity of the final product. The expected [M+H]⁺ ion for C₂₉H₃₉NO₈ is m/z 530.27.

Conclusion

This technical guide outlines a reliable and straightforward method for the synthesis and purification of Fmoc-NH-PEG4-t-butyl acetate. By following the detailed protocols, researchers can produce this important linker with high purity, enabling its use in the development of next-generation therapeutics such as PROTACs and ADCs. The provided characterization data serves as a benchmark for ensuring the quality of the synthesized compound.

An In-Depth Technical Guide to the Mechanism and Application of Fmoc-NH-PEG4-t-butyl Acetate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-NH-PEG4-t-butyl acetate (B1210297), a bifunctional linker increasingly utilized in Solid-Phase Peptide Synthesis (SPPS). We will delve into the mechanism of action of its constituent parts, present data on the effects of PEGylation, provide detailed experimental protocols, and visualize the synthetic workflow. This document is intended to serve as a valuable resource for professionals engaged in peptide synthesis, drug discovery, and bioconjugation chemistry.

Core Concepts: Deconstructing Fmoc-NH-PEG4-t-butyl Acetate

Fmoc-NH-PEG4-t-butyl acetate is a heterobifunctional linker designed for seamless integration into the Fmoc/tBu SPPS strategy. It incorporates three key chemical moieties, each with a distinct and crucial role:

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group for the N-terminal amine. Its primary function is to prevent self-polymerization of the linker and to ensure controlled, stepwise addition of amino acids.[1][2] The Fmoc group is stable under the acidic conditions used for final cleavage but is readily removed by a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[3]

-

PEG4 (Tetraethylene Glycol) Spacer: This hydrophilic polyethylene (B3416737) glycol chain serves as a flexible spacer arm. The inclusion of a PEG linker offers several significant advantages in peptide synthesis and for the final conjugate:

-

Improved Solubility: PEGylation can dramatically enhance the solubility of hydrophobic peptides, which often pose challenges during synthesis and purification.[1][4]

-

Reduced Aggregation: The flexible PEG chain can disrupt inter-chain hydrogen bonding, mitigating on-resin aggregation, a common problem in the synthesis of long or difficult peptide sequences.[5]

-

Enhanced Bioavailability: In therapeutic applications, PEGylation is a well-established method to increase the hydrodynamic radius of a peptide, reducing renal clearance and protecting it from proteolytic degradation, thereby extending its in-vivo half-life.[4]

-

Steric Optimization: It provides a defined physical distance between the peptide and another conjugated molecule (e.g., a small molecule drug, a protein, or a surface), which can be critical for maintaining biological activity.

-

-

t-butyl Acetate Group: This component provides a carboxylic acid functionality protected as a t-butyl (tert-butyl) ester. The t-butyl group is an acid-labile protecting group, meaning it is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA).[6] This orthogonality is the cornerstone of the Fmoc/tBu SPPS strategy.[6] Once deprotected, the resulting carboxylic acid can be used for conjugation to other molecules.

The "acetate" designation typically refers to the -CH2-COO- moiety, providing a short, stable linkage to the t-butyl ester.

Mechanism of Action in the SPPS Workflow

The utility of Fmoc-NH-PEG4-t-butyl acetate is realized through its sequential and orthogonal deprotection within the standard Fmoc-SPPS workflow. The process can be conceptualized for two primary applications: N-terminal modification of a peptide or as a linker attached to a resin.

Application 1: N-terminal Peptide Modification

In this scenario, the peptide is first synthesized on a suitable resin. The final N-terminal Fmoc group is removed, and the Fmoc-NH-PEG4-t-butyl acetate linker is coupled to the free amine of the peptide chain using standard peptide coupling reagents.

Application 2: Linker for C-terminal Modification

Here, the linker is first attached to a resin, and the peptide is synthesized from the linker's N-terminus.

The general workflow is as follows:

-

Fmoc Deprotection: The synthesis cycle begins with the removal of the Fmoc group from the resin-bound linker or the growing peptide chain. This is achieved by treating the resin with a 20-40% solution of piperidine in DMF. The reaction proceeds via a β-elimination mechanism, releasing the free amine and generating a dibenzofulvene-piperidine adduct, which can be monitored by UV spectroscopy to track reaction completion.[3]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU, or COMU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[7] This activated species rapidly reacts with the free amine on the resin, forming a stable peptide bond. The resin is then thoroughly washed to remove excess reagents and byproducts.

-

Iteration: Steps 1 and 2 are repeated for each amino acid in the desired sequence, elongating the peptide chain from the PEG linker's N-terminus.

-

Final Cleavage and t-Butyl Deprotection: Once the peptide sequence is complete, the resin is treated with a strong acid, typically 95% trifluoroacetic acid (TFA). This single step accomplishes three things simultaneously:

-

It cleaves the t-butyl ester on the PEG linker, revealing the terminal carboxylic acid.

-

It removes all acid-labile side-chain protecting groups (such as Boc, tBu, and Trt) from the amino acid residues.

-

It cleaves the fully deprotected peptide-PEG conjugate from the solid support resin.

-

The released t-butyl cation is a reactive electrophile that can cause side reactions, particularly the alkylation of sensitive residues like Tryptophan and Methionine. To prevent this, a "scavenger cocktail" containing reagents like water, triisopropylsilane (B1312306) (TIS), and/or 1,2-ethanedithiol (B43112) (EDT) is included in the TFA cleavage mixture to trap these cations.[6]

Data Presentation: The Impact of PEGylation on Peptide Synthesis

Table 1: Summary of Yield, Purity, and Solubility of Synthesized Peptides (PEGylated vs. Non-PEGylated)

| Peptide Sequence | Modification | Crude Yield (%)¹ | Crude Purity (%) | Overall Yield (%)² | Recovery (%)³ | Solubility |

| MSLN 8-mer | None | 75 | 60 | 45 | 67 | Poor |

| MSLN 8-mer | Fmoc-PEG23 | 80 | 70 | 56 | 80 | Good |

| MSLN 15-mer | None | 65 | 50 | 32.5 | 55 | Very Poor |

| MSLN 15-mer | Fmoc-PEG23 | 78 | 65 | 50.7 | 75 | Good |

| MSLN 38-mer | None | 40 | 30 | 12 | 40 | Insoluble |

| MSLN 38-mer | Fmoc-PEG23 | 65 | 55 | 35.8 | 70 | Good |

¹Data adapted from a study on PEGylating mesothelin epitopes, where a longer Fmoc-PEG23 propionic acid was used. The trends are representative of the general effects of N-terminal PEGylation.[1] ²Overall Yield = (Crude Yield × Crude Purity) / 100 ³Recovery = (Purified mmol × Purity) / (Crude mmol × Crude Purity) × 100

These data clearly illustrate that for peptides of increasing length and hydrophobicity, N-terminal PEGylation leads to a marked improvement in all key metrics of synthesis success.

Experimental Protocols

The following are detailed, representative protocols for the incorporation and use of an Fmoc-NH-PEG-t-butyl ester linker in manual SPPS.

Protocol 1: Coupling of Linker to an Amino-Functionalized Resin

Objective: To attach the Fmoc-NH-PEG4-t-butyl acetate linker to a starting resin (e.g., Rink Amide AM resin).

Materials:

-

Rink Amide AM resin (or other suitable amino-functionalized resin)

-

Fmoc-NH-PEG4-t-butyl acetate (or similar protected PEG linker) (3 eq.)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (3 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (6 eq.)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Methanol (MeOH)

-

Solid-phase synthesis vessel with a frit

Methodology:

-

Resin Swelling: Place the resin in the synthesis vessel. Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.

-

Solvent Wash: Drain the DMF and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

-

Coupling Solution Preparation: In a separate vial, dissolve Fmoc-NH-PEG4-t-butyl acetate and HBTU in DMF. Add DIPEA and allow the solution to pre-activate for 2-5 minutes.

-

Coupling Reaction: Drain the DMF from the resin and add the activated coupling solution. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring: To check for completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally MeOH (2x) before drying under vacuum.

Protocol 2: Standard SPPS Cycle for Peptide Elongation

Objective: To perform one cycle of amino acid addition to the resin-bound linker.

Materials:

-

Peptide-resin from the previous step

-

20% Piperidine in DMF (v/v)

-

Fmoc-protected amino acid (3 eq.)

-

HBTU (3 eq.)

-

DIPEA (6 eq.)

-

DMF, DCM

Methodology:

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

Prepare the coupling solution as described in Protocol 1, Step 3, using the desired Fmoc-amino acid.

-

Add the activated solution to the deprotected resin and agitate for 1-2 hours.

-

Perform a Kaiser test to confirm reaction completion. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

Protocol 3: Final Cleavage and Deprotection

Objective: To cleave the peptide-PEG conjugate from the resin and remove all acid-labile protecting groups, including the t-butyl ester.

Materials:

-

Dry peptide-resin

-

Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Cold diethyl ether

Methodology:

-

Preparation: Place the dry peptide-resin in a suitable reaction vessel.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Incubation: Stopper the vessel and gently agitate at room temperature for 2-4 hours. The presence of Trityl-protected residues may cause the solution to turn yellow or orange, which is normal.

-

Peptide Isolation:

-

Filter the resin and collect the TFA filtrate into a centrifuge tube.

-

Wash the resin with a small amount of fresh TFA and add it to the filtrate.

-

-

Precipitation:

-

Add the TFA solution dropwise to a larger volume of cold diethyl ether (e.g., 40 mL ether for 2 mL of TFA solution). A white precipitate (the crude peptide) should form.

-

Allow the peptide to precipitate at -20°C for at least 30 minutes.

-

-

Purification:

-

Centrifuge the mixture to pellet the crude peptide.

-

Carefully decant the ether.

-

Wash the pellet with cold ether 2-3 more times to remove residual scavengers and organic byproducts.

-

Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

-

Analysis: The crude peptide can now be dissolved in a suitable solvent (e.g., water/acetonitrile) for analysis by HPLC and Mass Spectrometry, followed by purification via preparative HPLC.

Mandatory Visualizations

SPPS Workflow Diagram

Caption: Workflow for SPPS using a PEG linker.

Chemical Pathway Diagram

Caption: Orthogonal deprotection and cleavage pathways.

References

- 1. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. cpcscientific.com [cpcscientific.com]

- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 6. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Characteristics of Fmoc-NH-PEG4-t-butyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility properties of Fmoc-NH-PEG4-t-butyl acetate (B1210297), a heterobifunctional PEGylated linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecules. Understanding the solubility of this linker is critical for its effective handling, reaction optimization, and purification.

Fmoc-NH-PEG4-t-butyl acetate is comprised of three key structural components that collectively determine its solubility profile: a bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group; a flexible, hydrophilic tetraethylene glycol (PEG4) spacer; and a non-polar t-butyl acetate moiety. The interplay of these groups dictates the compound's solubility in a range of organic solvents.

Inferred Solubility Profile

While precise quantitative solubility data for Fmoc-NH-PEG4-t-butyl acetate is not extensively documented in publicly available literature, an inferred solubility profile can be constructed based on the known properties of its constituent parts and related molecules. The hydrophilic PEG4 chain is known to enhance solubility in aqueous and polar organic solvents[1]. Conversely, the large, aromatic Fmoc group and the t-butyl ester are hydrophobic, contributing to solubility in less polar organic media.

The following table summarizes the estimated solubility of Fmoc-NH-PEG4-t-butyl acetate in a variety of common organic solvents. These estimations are intended to serve as a practical guideline for experimental work.

| Solvent Category | Solvent | Mnemonic | Polarity Index | Estimated Solubility Classification | Estimated Solubility Range (mg/mL) |

| Polar Aprotic | Dimethyl Sulfoxide | DMSO | 7.2 | Very Soluble | > 100 |

| Dimethylformamide | DMF | 6.4 | Very Soluble | > 100 | |

| N-Methyl-2-pyrrolidone | NMP | 6.5 | Very Soluble | > 100 | |

| Acetonitrile | ACN | 5.8 | Soluble | 10 - 50 | |

| Acetone | - | 5.1 | Soluble | 10 - 50 | |

| Chlorinated | Dichloromethane | DCM | 3.1 | Very Soluble | > 100 |

| Chloroform | - | 4.1 | Very Soluble | > 100 | |

| Ethers | Tetrahydrofuran | THF | 4.0 | Soluble | 10 - 50 |

| 1,4-Dioxane | - | 4.8 | Soluble | 10 - 50 | |

| Diethyl Ether | - | 2.8 | Sparingly Soluble | 1 - 10 | |

| Alcohols | Methanol | MeOH | 5.1 | Soluble | 10 - 50 |

| Ethanol | EtOH | 4.3 | Soluble | 10 - 50 | |

| Isopropanol | IPA | 3.9 | Sparingly Soluble | 1 - 10 | |

| Hydrocarbons | Toluene | - | 2.4 | Sparingly Soluble | 1 - 10 |

| Hexanes | - | 0.1 | Insoluble | < 1 | |

| Aqueous | Water | H₂O | 10.2 | Insoluble | < 1 |

Experimental Protocol for Solubility Determination

To obtain precise solubility data for Fmoc-NH-PEG4-t-butyl acetate in specific organic solvents, the following gravimetric method is recommended.

Materials and Equipment:

-

Fmoc-NH-PEG4-t-butyl acetate

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Accurately weigh a small amount of Fmoc-NH-PEG4-t-butyl acetate (e.g., 10 mg) and transfer it into a pre-weighed vial. Record the exact mass of the compound.

-

Solvent Addition: Add a known volume of the selected organic solvent (e.g., 0.1 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Observation: After the equilibration period, visually inspect the vial for any undissolved solid. If the solid has completely dissolved, add more of the compound and repeat the equilibration step. If undissolved solid remains, proceed to the next step.

-

Separation of Saturated Solution: Centrifuge the vial at a moderate speed to pellet the undissolved solid.

-

Aliquoting and Evaporation: Carefully withdraw a known volume of the clear supernatant (the saturated solution) and transfer it to a pre-weighed, clean, and dry vial. Record the exact volume transferred. Evaporate the solvent from the aliquot under a stream of nitrogen or in a drying oven at a temperature below the compound's decomposition point.

-

Mass Determination: Once the solvent has been completely removed, place the vial in a vacuum desiccator to remove any residual solvent. Weigh the vial containing the dried solute.

-

Calculation of Solubility: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Mass of dried solute (mg)) / (Volume of aliquot (mL))

Visualizations

Structural Contributions to Solubility

The solubility of Fmoc-NH-PEG4-t-butyl acetate is a composite of the properties of its distinct structural motifs. The following diagram illustrates the contribution of each component to the overall solubility profile.

Caption: Structural components and their influence on solubility.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of the solubility of Fmoc-NH-PEG4-t-butyl acetate.

Caption: Step-by-step workflow for solubility measurement.

References

A Technical Guide to Fmoc-NH-PEG4-t-butyl Acetate: The Strategic Role of the PEG4 Spacer

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG4-t-butyl acetate (B1210297) is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, peptide synthesis, and drug development. Its structure is defined by three key functional components: a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on a primary amine, a discrete polyethylene (B3416737) glycol (PEG) chain with four repeating units (PEG4), and an acid-labile tert-butyl (t-butyl) ester. This arrangement provides orthogonal protecting groups at either end of a flexible, hydrophilic spacer, making it an invaluable tool for the sequential and controlled conjugation of different molecular entities.

This guide focuses on the pivotal role of the central PEG4 spacer, detailing its impact on the physicochemical properties, biological behavior, and overall utility of the conjugates it helps create. It also provides key quantitative data and experimental protocols for the effective use of this linker. This molecule is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where the linker's characteristics are critical for therapeutic efficacy.[1][2][3][4][5][6]

The Core Function: The PEG4 Spacer

The polyethylene glycol chain is not merely a passive connector; it is a functional component that imparts several strategic advantages to the final conjugate molecule.[4][7][8]

-

Enhanced Hydrophilicity and Solubility : One of the most significant contributions of the PEG4 spacer is the enhancement of aqueous solubility.[3][7][9][10][11] Many therapeutic agents, protein ligands, or complex organic molecules are inherently hydrophobic. By incorporating a flexible, polar PEG4 chain, the overall polarity of the resulting conjugate is increased, which can prevent aggregation and improve its solubility in biological media.[7] This is crucial for administration, bioavailability, and predictable in-vivo behavior.

-

Pharmacokinetic Modulation : PEGylation, the process of conjugating PEG chains to molecules, is a well-established strategy for improving the pharmacokinetic profile of therapeutic agents. Even a short PEG4 linker can contribute to this effect by increasing the hydrodynamic radius of the molecule, which can reduce renal clearance and prolong circulation time in the bloodstream.[4][10]

-

Optimal Spatial Orientation and Flexibility : The PEG4 spacer provides a flexible, defined-length bridge between two conjugated molecules. This flexibility is critical in applications like PROTACs, where the linker must orient a target protein and an E3 ligase into a productive ternary complex for ubiquitination and subsequent degradation.[1][][13] The low rotational barrier of the ether linkages in the PEG chain allows the terminal ends to adopt numerous low-energy conformations, which can be entropically favorable for binding events.[]

-

Biocompatibility and Reduced Immunogenicity : PEG is known for its biocompatibility and non-immunogenic nature.[4][10] Its inclusion in a conjugate can help shield the molecule from recognition by the immune system, reducing the potential for an adverse immune response.[8]

Physicochemical and Quantitative Data

The precise and consistent properties of monodisperse PEG linkers like Fmoc-NH-PEG4-t-butyl acetate are essential for reproducible synthesis and predictable performance.

| Property | Value | Source |

| Chemical Formula | C₂₉H₃₉NO₈ | [2] |

| Molecular Weight (MW) | 529.62 g/mol | [2] |

| CAS Number | 894427-95-3 | [2] |

| Spacer Arm Length | ~17.7 Å (estimated) | N/A |

| Purity | Typically ≥95% | [14] |

| Appearance | White to off-white solid | N/A |

Note: Spacer arm length is an estimation based on the extended conformation of the PEG4 chain and terminal functional groups.

Molecular Structure and Synthetic Logic

The utility of Fmoc-NH-PEG4-t-butyl acetate stems from its three distinct chemical domains, which allow for a controlled, stepwise synthesis.

Caption: Logical components of the Fmoc-NH-PEG4-t-butyl acetate linker.

Experimental Protocols

The orthogonal nature of the Fmoc and t-butyl protecting groups is central to the linker's application. The following are generalized protocols for their selective removal.

Protocol: Fmoc Group Deprotection

This procedure exposes the primary amine for subsequent conjugation.

-

Resin Swelling (for Solid-Phase Synthesis): If the linker is attached to a solid support, swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.[15]

-

Deprotection Solution: Prepare a fresh solution of 20% (v/v) piperidine (B6355638) in DMF.[15][16][17]

-

Reaction: Add the deprotection solution to the resin or the linker in solution. Agitate gently at room temperature. A two-step deprotection is highly recommended for efficiency:

-

Washing: Thoroughly wash the resin or extract the product with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.[16][17]

-

Confirmation (Optional): For solid-phase synthesis, a Kaiser test can be performed on a small sample of the resin to confirm the presence of a free primary amine.[16]

Protocol: t-Butyl Ester Cleavage

This procedure exposes the carboxylic acid for subsequent conjugation.

-

Reaction Setup: Dissolve the t-butyl ester-containing compound in anhydrous dichloromethane (B109758) (DCM) to a concentration of approximately 0.1-0.2 M in a dry flask.[18]

-

Cleavage Solution: Prepare a solution of 25-50% (v/v) Trifluoroacetic Acid (TFA) in DCM. The concentration depends on the acid sensitivity of the substrate; 50% TFA is faster, while 25% is milder.[18][19]

-

Reaction: While stirring at room temperature, add the TFA/DCM solution to the substrate. The reaction is typically complete within 1-2 hours.[18] Monitor progress by TLC or LC-MS.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[18][19]

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine.[18]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the crude product.[18]

-

-

Purification: The resulting carboxylic acid can be purified by recrystallization or column chromatography on silica (B1680970) gel if necessary.[18]

General Experimental Workflow

The dual-protecting group strategy enables a logical and efficient workflow for synthesizing complex bioconjugates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. FmocNH-PEG4-t-butyl acetate Datasheet DC Chemicals [dcchemicals.com]

- 3. Fmoc-NH-PEG4-COOH, 557756-85-1 - Biopharma PEG [biochempeg.com]

- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. interchim.fr [interchim.fr]

- 8. Bioconjugation, Linkers, and Drug Carriers in Modern Targeted Drug Delivery | Blog | Biosynth [biosynth.com]

- 9. Fmoc-PEG4-NHS ester, 1314378-14-7 | BroadPharm [broadpharm.com]

- 10. creativepegworks.com [creativepegworks.com]

- 11. Amino-PEG4-t-butyl ester, 581065-95-4 | BroadPharm [broadpharm.com]

- 13. precisepeg.com [precisepeg.com]

- 14. nbinno.com [nbinno.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. benchchem.com [benchchem.com]

- 17. academic.oup.com [academic.oup.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Fmoc-NH-PEG4-t-butyl Acetate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG4-t-butyl acetate (B1210297) is a bifunctional linker increasingly utilized in modern peptide synthesis and the development of complex biomolecules such as peptide-drug conjugates (PDCs) and proteolysis-targeting chimeras (PROTACs). Its structure incorporates three key chemical motifs: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tetraethylene glycol (PEG4) spacer, and a t-butyl acetate ester. This combination of features provides significant advantages in solid-phase peptide synthesis (SPPS), enhancing solubility, providing a flexible spacer, and allowing for orthogonal deprotection strategies. This guide offers a comprehensive overview of its properties, applications, and detailed protocols for its use, aimed at researchers and professionals in the field of drug development and peptide chemistry.

Core Concepts and Properties

The utility of Fmoc-NH-PEG4-t-butyl acetate stems from its unique chemical architecture. The Fmoc group provides a base-labile protecting group for the amine terminus, a cornerstone of the widely used Fmoc/t-Bu solid-phase peptide synthesis strategy. The hydrophilic PEG4 spacer is critical for improving the solubility of the resulting peptide conjugates, which is often a challenge with large, hydrophobic molecules.[] This enhanced solubility can improve pharmacokinetic properties and facilitate purification. The t-butyl ester protects a carboxylic acid functionality, which can be deprotected under acidic conditions, orthogonal to the basic conditions required for Fmoc group removal. This allows for selective unmasking of the carboxylic acid for further conjugation or modification.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C29H39NO8 |

| Molecular Weight | 529.62 g/mol |

| CAS Number | 894427-95-3[2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DCM, and other common organic solvents |

| Storage | Recommended storage at -20°C for long-term stability |

Applications in Peptide Synthesis

Fmoc-NH-PEG4-t-butyl acetate is primarily employed as a linker in the synthesis of modified peptides and conjugates. Its bifunctional nature allows it to be incorporated into a peptide sequence on a solid support, after which the terminal t-butyl ester can be deprotected to reveal a carboxylic acid for the attachment of other molecules, such as small molecule drugs, imaging agents, or other peptides.

Peptide-Drug Conjugates (PDCs) and PROTACs

In the rapidly advancing fields of PDCs and PROTACs, PEG linkers are instrumental.[] They serve as a flexible bridge between the peptide (which can act as a targeting moiety) and the payload (a cytotoxic drug in PDCs, or an E3 ligase ligand in PROTACs). The PEG4 spacer in Fmoc-NH-PEG4-t-butyl acetate helps to ensure that the two conjugated entities can function independently without steric hindrance.

Experimental Protocols

The following protocols provide a general guideline for the use of Fmoc-NH-PEG4-t-butyl acetate in solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and other reagents used.

Coupling of Fmoc-NH-PEG4-t-butyl Acetate to a Resin-Bound Peptide

This protocol describes the addition of the linker to the N-terminus of a peptide chain that has been assembled on a solid support.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-NH-PEG4-t-butyl acetate

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or 2,4,6-collidine)

-

Solvent (e.g., DMF or NMP)

-

Washing solvents (DMF, DCM)

Procedure:

-

Swell the resin-bound peptide in DMF for 30 minutes.

-

In a separate vessel, dissolve Fmoc-NH-PEG4-t-butyl acetate (2-4 equivalents relative to the resin loading) and a coupling agent such as HBTU (2-4 equivalents) in DMF.

-

Add a base such as DIPEA (4-8 equivalents) to the solution from step 2 and pre-activate for 5-10 minutes.

-

Drain the DMF from the resin and add the activated linker solution.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

-

Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Deprotection of the Fmoc Group

This step exposes the N-terminal amine of the PEG linker for further peptide chain elongation.

Materials:

-

Resin-bound peptide with the Fmoc-NH-PEG4-t-butyl acetate linker attached

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Washing solvents (DMF, DCM)

Procedure:

-

Treat the resin with the 20% piperidine in DMF solution for 5 minutes.

-

Drain the solution and repeat the treatment with fresh deprotection solution for 15 minutes.

-

Drain the solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine.

Deprotection of the t-Butyl Ester Group

This protocol unmasks the carboxylic acid at the end of the PEG linker.

Materials:

-

Resin-bound peptide-PEG conjugate

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Washing solvents (DCM)

-

Cold diethyl ether for precipitation

Procedure:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA). A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Filter the cleavage solution from the resin and wash the resin with additional TFA.

-

Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold ether.

-

Dry the peptide under vacuum.

Quantitative Data

While specific yield and purity data for syntheses using Fmoc-NH-PEG4-t-butyl acetate are not widely published, data from similar Fmoc/t-Bu SPPS protocols can provide a reasonable expectation of performance. For instance, the synthesis of Leu-enkephalin amide using an aqueous Fmoc/t-Bu SPPS method reported a yield of 85% and a purity of 86%.[3][4]

Table 1: Representative Yield and Purity in Fmoc/t-Bu SPPS

| Peptide | Synthesis Strategy | Reported Yield | Reported Purity | Reference |

| Leu-enkephalin amide | Aqueous Fmoc/t-Bu SPPS | 85% | 86% | [3][4] |

Note: This data is for a different peptide and synthesis condition but serves as a general benchmark for Fmoc/t-Bu SPPS.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of a peptide conjugate using Fmoc-NH-PEG4-t-butyl acetate.

Signaling Pathway Example: Modulation of the SDF-1α/CXCR4 Axis

Peptides containing PEG linkers can be designed to modulate specific biological pathways. For example, dimeric peptide analogs of the viral macrophage inflammatory protein-II (vMIP-II) linked by a PEG spacer have been shown to act as modulators of the CXCR4 chemokine receptor.[5] The SDF-1α/CXCR4 signaling axis is crucial in processes such as leukocyte trafficking, cancer metastasis, and HIV-1 entry.[5] The diagram below illustrates this signaling pathway.

Conclusion

Fmoc-NH-PEG4-t-butyl acetate is a versatile and valuable tool for the synthesis of complex peptides and their conjugates. Its well-defined structure, incorporating orthogonal protecting groups and a hydrophilic PEG spacer, addresses key challenges in modern peptide chemistry, particularly in the development of PDCs and PROTACs. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this linker in their synthetic strategies, paving the way for the creation of novel and potent therapeutic agents.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. Circular Aqueous Fmoc/t-Bu Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the t-Butyl Ester Protecting Group in PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

In the sophisticated landscape of bioconjugation and drug delivery, the precise control of chemical reactions is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The strategic use of protecting groups is crucial for the successful synthesis of these complex constructs. Among these, the t-butyl ester stands out as a robust and versatile protecting group for carboxylic acids. This guide provides an in-depth technical overview of the t-butyl ester's role in PEG linkers, including its chemical properties, synthesis, deprotection, and applications, with a focus on experimental protocols and quantitative data.

Core Concepts: The Role of the t-Butyl Ester

The t-butyl ester serves as a temporary shield for a carboxylic acid functional group within a PEG linker.[1] This protection is essential during multi-step syntheses to prevent the carboxylic acid from undergoing unintended reactions while other parts of the molecule are being modified.[1] Its effectiveness stems from a key chemical characteristic: high stability under a wide range of conditions, including basic and neutral environments, yet susceptibility to clean cleavage under specific acidic conditions.[1][2]

This stability allows for selective reactions at other sites of the PEG linker, such as a terminal amine group, which can be conjugated to proteins, peptides, or other biomolecules.[1] Once the desired modifications are complete, the t-butyl ester can be efficiently removed to reveal the carboxylic acid, which is then available for subsequent conjugation, for instance, to a small molecule drug.[1] This orthogonal protection strategy is a cornerstone of modern bioconjugate chemistry, enabling the precise construction of complex architectures like antibody-drug conjugates (ADCs) and PROTACs.[3][4]

Chemical Properties and Stability

The stability of the t-butyl ester protecting group is one of its most valuable attributes. Its bulky tertiary structure sterically hinders nucleophilic attack at the carbonyl carbon, rendering it resistant to hydrolysis under basic and neutral aqueous conditions. However, it is readily cleaved under acidic conditions via a mechanism that proceeds through a stable tertiary carbocation intermediate.[2]

A summary of the stability of the t-butyl ester group under various chemical conditions is presented below.

| Condition Category | Reagent/Environment | Stability | Reference |

| Acidic | Strong Acids (e.g., TFA, HCl, H₂SO₄) | Labile (Cleaved) | [2] |

| Formic Acid | Labile (Cleaved) | [2] | |

| Acetic Acid | Generally Stable, Cleavage may occur | [2] | |

| Lewis Acids (e.g., ZnBr₂, CeCl₃) | Labile (Cleaved) | [5] | |

| Basic | Aqueous Base (e.g., NaOH, LiOH) | Stable | [2] |

| Amines | Stable | [1] | |

| Neutral | Aqueous, pH 7 | Stable | [1][2] |

| Reductive | Catalytic Hydrogenation (e.g., H₂/Pd) | Stable | N/A |

| Oxidative | Common Oxidizing Agents | Stable | N/A |

Experimental Protocols

Detailed methodologies for the protection of carboxylic acids as t-butyl esters and their subsequent deprotection are critical for reproducible research.

Protection of PEG-Carboxylic Acids

A common method for the synthesis of t-butyl ester protected PEG linkers involves the esterification of a PEG-carboxylic acid or the alkylation of a PEG-alcohol.

Protocol 1: Esterification of a PEG-COOH with t-Butyl Acetate

This protocol is adapted from a method for the esterification of amino acids.

-

Dissolution: Dissolve the starting PEG-carboxylic acid in a suitable solvent such as t-butyl acetate.

-

Catalyst Addition: Add a strong acid catalyst, such as perchloric acid, to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove the acid catalyst.

-

Purification: Purify the resulting t-butyl ester protected PEG linker using an appropriate method, such as column chromatography or precipitation. A reported yield for a similar reaction is 70%.

Protocol 2: Alkylation of a PEG-OH with t-Butyl Bromoacetate (B1195939)

This protocol is based on a patented synthesis method.

-

Azeotropic Distillation: Dissolve the starting PEG-alcohol (e.g., m-PEG-OH) in toluene (B28343) and perform azeotropic distillation to remove water.

-

Base Addition: Cool the reaction mixture and add a strong base, such as a 1.0 M solution of potassium t-butoxide in t-butanol. Stir for 1 hour at room temperature.

-

Alkylation: Add t-butyl bromoacetate to the mixture.

-

Reaction: Heat the mixture to reflux, then cool and stir for 18 hours at room temperature.

-

Purification: The product can be purified by filtration and precipitation.

Deprotection of t-Butyl Esters

The removal of the t-butyl ester is most commonly achieved by acidolysis. The choice of acid and the inclusion of scavengers are critical to prevent side reactions.

Protocol 3: Standard Deprotection with Trifluoroacetic Acid (TFA)

-

Dissolution: Dissolve the t-butyl ester protected PEG-conjugate in a chlorinated solvent like dichloromethane (B109758) (DCM).

-

TFA Addition: Add an equal volume of TFA to the solution (creating a 50% TFA in DCM mixture).

-

Reaction: Stir the mixture at room temperature for 2-5 hours. Monitor the reaction by HPLC or ¹H NMR, observing the disappearance of the t-butyl peak (a singlet around 1.4 ppm).

-

Solvent Removal: Remove the DCM and excess TFA under reduced pressure.

-

Product Precipitation: Precipitate the deprotected PEG-conjugate by adding the concentrated residue to cold diethyl ether.

-

Purification: Collect the precipitate by filtration or centrifugation. Further purification by chromatography may be necessary. A reported yield for a similar deprotection is 84%.

Protocol 4: Deprotection with a Scavenger Cocktail

This protocol is recommended when the conjugate contains acid-sensitive residues (e.g., Tryptophan, Methionine) that can be alkylated by the released t-butyl cation.

-

Prepare Cleavage Cocktail: In a fume hood, prepare a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) (v/v/v).

-

Reaction: Add the cleavage cocktail to the t-butyl ester protected PEG-conjugate (approx. 10 mL per gram of conjugate) and stir at room temperature for 2-4 hours.

-

Work-up and Purification: Follow steps 4-6 from Protocol 3. Additional purification steps may be required to remove scavenger byproducts.

The following table summarizes various deprotection conditions and their typical outcomes.

| Reagent(s) | Solvent | Temperature | Time | Yield | Notes | Reference |

| 50% TFA | Dichloromethane (DCM) | Room Temp. | 2-5 hours | High | Standard procedure for robust substrates. | |

| 95% TFA, 2.5% H₂O, 2.5% TIS | None (TFA as solvent) | Room Temp. | 2-4 hours | High | Recommended for substrates with acid-sensitive residues to prevent side reactions. | |

| ZnBr₂ | Dichloromethane (DCM) | Room Temp. | 24 hours | Good | Milder Lewis acid condition; may offer chemoselectivity. | |

| H₂SO₄ | Dichloromethane (DCM) | N/A | N/A | High | Strong acid alternative to TFA. | [6] |

| Phosphoric Acid (aq) | N/A | N/A | N/A | High | Environmentally benign alternative. |

Applications in Drug Development

The unique properties of the t-butyl ester protected PEG linker make it a valuable tool in the development of advanced therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC construction, a heterobifunctional PEG linker, often with an amine at one end and a t-butyl protected carboxylic acid at the other, is used. The amine can be reacted with an activated drug molecule. Following conjugation, the t-butyl group is removed to reveal the carboxylic acid, which is then activated (e.g., as an NHS ester) and coupled to lysine (B10760008) residues on the antibody. This controlled, sequential process is critical for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[7]

PROTACs and Other Bioconjugates

The principles of using t-butyl ester protected PEG linkers extend to the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit an E3 ligase to a target protein to induce its degradation.[8] The PEG linker serves to connect the target protein binder and the E3 ligase ligand, and the t-butyl ester provides an orthogonal handle for the synthesis of these complex molecules.

Visualizing Workflows and Mechanisms

Graphical representations of chemical processes and workflows can significantly aid in understanding the role of the t-butyl ester protecting group.

Deprotection Mechanism

The acid-catalyzed deprotection of a t-butyl ester proceeds via an AAL1 mechanism, involving the formation of a stable tertiary carbocation.

References

- 1. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]

- 2. Acids - Wordpress [reagents.acsgcipr.org]

- 3. Acid-PEG3-t-butyl ester, 1807539-06-5 | BroadPharm [broadpharm.com]

- 4. Amino-PEG36-t-butyl ester, 872340-65-3 | BroadPharm [broadpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. purepeg.com [purepeg.com]

- 8. Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]

A Technical Guide to Fmoc-NH-PEG4-t-butyl Acetate: A Versatile Linker in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-NH-PEG4-t-butyl acetate (B1210297), a bifunctional linker molecule crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, its role in PROTAC synthesis, and detailed experimental protocols for its use.

Core Compound Data

Fmoc-NH-PEG4-t-butyl acetate is a heterobifunctional linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a tert-butyl ester protected carboxylic acid, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for sequential and controlled conjugation to other molecules.

| Property | Value | Source(s) |

| CAS Number | 894427-95-3 | [1][2][3] |

| Molecular Weight | 529.62 g/mol | [2][3] |

| Molecular Formula | C₂₉H₃₉NO₈ | [2][3] |

| Synonyms | FmocNH-PEG4-t-butyl ester | [4] |

| Primary Application | PEG-based PROTAC linker | [2][4][5] |

| Storage Conditions | Powder: -20°C for 2 years. In DMSO: -80°C for 6 months, 4°C for 2 weeks. | [2] |

Role in PROTAC Technology

PROTACs are innovative therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[6] A PROTAC molecule typically consists of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[7]

Fmoc-NH-PEG4-t-butyl acetate serves as a versatile PEG linker. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[7][8] The terminal functional groups, protected by Fmoc and tert-butyl groups, allow for a modular and controlled synthesis of the final PROTAC.

The general workflow for utilizing this linker in PROTAC synthesis involves two key deprotection and coupling steps:

-

Fmoc Deprotection: The Fmoc group is removed to expose the free amine, which can then be coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand.

-

tert-Butyl Ester Cleavage: The tert-butyl group is cleaved to reveal the carboxylic acid, which is then coupled to an amine on the remaining ligand.

Experimental Protocols

The following are generalized protocols for the key steps involving Fmoc-NH-PEG4-t-butyl acetate in the synthesis of a PROTAC. Note: These protocols are for reference only and may require optimization for specific substrates and reaction scales.

Fmoc Group Deprotection

This protocol describes the standard procedure for the removal of the Fmoc protecting group.

Materials:

-

Fmoc-containing compound (e.g., Fmoc-NH-PEG4-t-butyl acetate coupled to a ligand)

-

20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

DMF

Procedure:

-

Dissolve the Fmoc-protected compound in DMF.

-

Add the 20% piperidine in DMF solution to the reaction mixture.

-

Stir the reaction at room temperature. The reaction is typically complete within 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess piperidine under reduced pressure. The resulting amine is often used in the next step without further purification.

tert-Butyl Ester Cleavage

This protocol outlines the cleavage of the tert-butyl ester to yield a free carboxylic acid.

Materials:

-

tert-Butyl ester-containing compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the tert-butyl ester-containing compound in DCM.

-

Add TFA to the solution (typically 20-50% v/v) at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.[9]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[9]

-

The crude carboxylic acid can be purified by standard methods such as flash column chromatography or recrystallization.[1]

Amide Coupling (General Protocol)

This protocol describes a typical amide bond formation between a carboxylic acid and an amine, a common step in PROTAC synthesis.

Materials:

-

Component with a free carboxylic acid (1.0 eq)

-

Component with a free amine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

Procedure:

-

Dissolve the carboxylic acid-containing component in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add the amine-containing component to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[9]

Visualizing the Workflow and Mechanism

PROTAC Synthesis Workflow

The following diagram illustrates a generalized synthetic workflow for a PROTAC using a bifunctional PEG linker like Fmoc-NH-PEG4-t-butyl acetate.

Caption: A generalized workflow for PROTAC synthesis.

PROTAC Mechanism of Action

The diagram below illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.

Caption: PROTAC-mediated protein degradation pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. FmocNH-PEG4-t-butyl acetate Datasheet DC Chemicals [dcchemicals.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound|CAS 894427-95-3|DC Chemicals [dcchemicals.com]

- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 7. precisepeg.com [precisepeg.com]

- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Fmoc-NH-PEG4-t-butyl Acetate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG4-t-butyl acetate (B1210297) is a bifunctional linker increasingly utilized in solid-phase peptide synthesis (SPPS) for the development of complex peptide conjugates, including peptide-drug conjugates (PDCs) and targeted therapeutic peptides. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic profile of the final peptide product. This linker features a base-labile Fmoc protecting group for seamless integration into standard Fmoc-based SPPS protocols and a t-butyl ester that allows for orthogonal deprotection strategies, enabling further modification of the PEG terminus.

These application notes provide a detailed protocol for the use of Fmoc-NH-PEG4-t-butyl acetate in SPPS, including coupling, deprotection, and cleavage procedures.

Key Features and Applications

-

Enhanced Hydrophilicity: The PEG4 spacer significantly improves the aqueous solubility of hydrophobic peptides, aiding in both synthesis and in vivo applications.

-

Biocompatibility: PEGylation is a well-established method to reduce the immunogenicity and proteolysis of therapeutic peptides, prolonging their circulation half-life.

-

Orthogonal Protection: The Fmoc group is compatible with standard SPPS cycles, while the t-butyl ester provides a handle for selective deprotection and subsequent on-resin or solution-phase conjugation.

-

Applications in Drug Development: This linker is particularly valuable in the synthesis of peptide-drug conjugates, targeted imaging agents, and PROTACs, where precise control over the linker chemistry is crucial.

Experimental Protocols

Materials and Reagents

-

Fmoc-NH-PEG4-t-butyl acetate

-

Fmoc-compatible solid support (e.g., Rink Amide resin, Wang resin)

-

Fmoc-protected amino acids

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Resin washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail for final peptide cleavage (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Reagents for selective t-butyl ester cleavage (see protocol below)

-

HPLC system for purification and analysis

-

Mass spectrometer for characterization

Protocol 1: Coupling of Fmoc-NH-PEG4-t-butyl Acetate to the N-terminus of a Resin-Bound Peptide

This protocol outlines the manual coupling of the PEG linker to a peptide chain assembled on a solid support.

-

Resin Preparation: Following the final amino acid coupling and subsequent Fmoc deprotection of the peptide-resin, wash the resin thoroughly with DMF (3 x 10 mL/g resin) to remove residual piperidine.

-

Pre-activation of the Linker: In a separate vessel, dissolve Fmoc-NH-PEG4-t-butyl acetate (2 equivalents relative to the resin loading), HATU (1.95 equivalents), and HOBt (2 equivalents) in a minimal amount of DMF.

-

Activation: Add DIPEA (4 equivalents) to the linker solution and allow it to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated linker solution to the peptide-resin. Ensure the resin is fully suspended in the solution.

-

Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. Longer coupling times may be necessary due to the steric bulk of the PEG linker.

-

Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates a complete coupling reaction.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and finally Methanol (3 x 10 mL/g) to remove excess reagents and by-products.

-

Drying: Dry the resin under vacuum.

Protocol 2: Selective On-Resin Cleavage of the t-Butyl Ester

This protocol describes a method for the selective removal of the t-butyl protecting group from the PEG linker while the peptide remains attached to the solid support. This exposes a carboxylic acid for further functionalization.

-

Resin Preparation: Swell the peptide-resin containing the Fmoc-NH-PEG4-t-butyl acetate in DCM.

-

Cleavage Solution: Prepare a solution of 1-2% TFA in DCM. The low concentration of TFA is crucial for the selective cleavage of the highly acid-labile t-butyl ester without significantly affecting other acid-labile side-chain protecting groups or the linker to the resin (for most resin types).

-

Cleavage Reaction: Treat the resin with the 1-2% TFA/DCM solution for 30-60 minutes at room temperature with gentle agitation. It is recommended to perform the cleavage in multiple short cycles (e.g., 3 x 20 minutes) with fresh cleavage solution each time to drive the reaction to completion.

-

Monitoring the Cleavage: The progress of the deprotection can be monitored by cleaving a small amount of resin and analyzing the peptide by HPLC-MS. A successful cleavage will show a mass shift corresponding to the loss of the t-butyl group (-56 Da).

-

Neutralization and Washing: After the cleavage is complete, neutralize the resin with a solution of 10% DIPEA in DMF (2 x 5 minutes). Wash the resin thoroughly with DCM (3 x 10 mL/g) and DMF (3 x 10 mL/g).

-

Proceed to Next Step: The resin now has a free carboxylic acid at the terminus of the PEG linker, ready for subsequent coupling reactions.

Protocol 3: Final Peptide Cleavage and Deprotection

This protocol is for the final cleavage of the PEGylated peptide from the resin and the removal of all side-chain protecting groups.

-

Resin Preparation: Wash the dried peptide-resin with DCM (3 x 10 mL/g) and dry it under vacuum for at least 1 hour.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v) or a simpler mixture of 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Isolation and Purification: Centrifuge the suspension to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether. The purified PEGylated peptide can then be obtained by preparative HPLC.

-

Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

Data Presentation

Table 1: Representative Coupling Conditions and Monitoring

| Parameter | Recommended Value | Monitoring Method | Expected Result |

| Linker Equivalents | 2.0 | - | - |

| HATU Equivalents | 1.95 | - | - |

| HOBt Equivalents | 2.0 | - | - |

| DIPEA Equivalents | 4.0 | - | - |

| Solvent | DMF | - | - |

| Reaction Time | 2-4 hours | Kaiser Test | Negative (colorless beads) |

Table 2: Conditions for Selective On-Resin t-Butyl Ester Cleavage

| Reagent | Concentration | Reaction Time | Monitoring Method | Expected Mass Shift |

| TFA in DCM | 1-2% | 30-60 minutes | HPLC-MS | -56 Da |

Note: The optimal conditions for coupling and cleavage may vary depending on the specific peptide sequence and the solid support used. It is highly recommended to perform small-scale trials to optimize the protocols for each specific application.

Mandatory Visualization

Experimental Workflow for the Synthesis of a Peptide-Drug Conjugate

The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptide-drug conjugate using Fmoc-NH-PEG4-t-butyl acetate.

Caption: Workflow for Peptide-Drug Conjugate Synthesis.

Signaling Pathway: PROTAC Mechanism of Action

Peptides synthesized with Fmoc-NH-PEG4-t-butyl acetate can be used as components of Proteolysis Targeting Chimeras (PROTACs). The PEG linker serves to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Caption: PROTAC Mechanism of Action.

Application Notes and Protocols: Fmoc-NH-PEG4-t-butyl Acetate in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG4-t-butyl acetate (B1210297) is a versatile bifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a tetraethylene glycol (PEG4) spacer, and a t-butyl ester protected carboxylic acid, offers several advantages for the synthesis of complex biomolecules. The hydrophilic PEG4 spacer enhances the solubility and bioavailability of the resulting conjugates, while the orthogonal protecting groups (Fmoc and t-butyl ester) allow for sequential and site-specific modifications.

This document provides detailed application notes and experimental protocols for the use of Fmoc-NH-PEG4-t-butyl acetate in key bioconjugation applications, including its role as a linker in Proteolysis Targeting Chimeras (PROTACs), in solid-phase peptide synthesis (SPPS), and in the construction of Antibody-Drug Conjugates (ADCs).

Key Applications

-

PROTAC Linker: Fmoc-NH-PEG4-t-butyl acetate is a commonly used building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG linker in PROTACs plays a crucial role in optimizing the distance between the E3 ligase and the target protein for efficient ternary complex formation, and it also improves the solubility and cell permeability of the PROTAC molecule.[2][3]

-

Solid-Phase Peptide Synthesis (SPPS): This linker can be incorporated into peptides during SPPS to introduce a hydrophilic spacer. This can be useful for modifying the pharmacokinetic properties of peptide-based drugs or for creating a point of attachment for other molecules, such as fluorophores or targeting ligands.[4][5]

-

Antibody-Drug Conjugate (ADC) Linker: In the field of ADCs, PEG linkers are utilized to connect a cytotoxic payload to a monoclonal antibody. The PEG spacer can help to overcome the hydrophobicity of the payload, reducing the propensity for aggregation and improving the ADC's pharmacokinetic profile.[4][6][7][]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C30H41NO8 | [9] |

| Molecular Weight | 543.66 g/mol | [9] |

| Appearance | Colorless to light yellow liquid | [10] |

| Purity | ≥97.0% | [10] |

| Storage Conditions | -20°C, sealed, away from moisture | [10] |